2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of benzoxazole derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The benzoxazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives with different substituents, such as:
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-aminobenzo[d]oxazole .
Uniqueness
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and methyl groups, which confer specific chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .
Biological Activity
2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the functionalization of benzo[d]oxazole derivatives through various chemical reactions, including palladium-catalyzed C-H activation. This method allows for regioselective modifications that enhance the compound's biological properties .
Antimicrobial Activity
Recent studies have shown that compounds with a benzo[d]oxazole scaffold, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and demonstrated potent antibacterial and antifungal activities .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 15 µg/mL |
This compound | Escherichia coli | 20 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies indicated that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and modulation of signaling pathways related to tumor growth .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines:
- Cell Line : A-549 (lung cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation.
Tyrosinase Inhibition
Tyrosinase, an enzyme involved in melanin production, is a target for skin depigmentation therapies. Compounds related to benzo[d]oxazole have been investigated for their ability to inhibit tyrosinase activity. The presence of specific substituents on the aromatic ring significantly affects inhibitory potency .
Compound | IC50 Value (µM) | Type of Tyrosinase |
---|---|---|
This compound | 14.33 ± 1.63 | Mushroom Tyrosinase |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzo[d]oxazole ring and the introduction of functional groups such as difluoromethoxy significantly influence biological activity. For example, compounds with additional hydroxyl groups showed enhanced tyrosinase inhibition compared to their counterparts without these modifications .
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
GORZFJIDWJABPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)OC(F)F |
Origin of Product |
United States |
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